
10-Hydroxydec-5-YN-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Hydroxydec-5-YN-4-one is an organic compound with the molecular formula C10H14O2. It is characterized by the presence of a hydroxyl group (-OH) and a triple bond (alkyne) within its structure. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxydec-5-YN-4-one typically involves the use of alkyne and ketone precursors. One common method is the reaction of a terminal alkyne with a ketone in the presence of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
10-Hydroxydec-5-YN-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 10-oxodec-5-YN-4-one or 10-carboxydec-5-YN-4-one.
Reduction: Formation of 10-hydroxydec-5-en-4-one or 10-hydroxydecane-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
10-Hydroxydec-5-YN-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 10-Hydroxydec-5-YN-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and triple bond allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
類似化合物との比較
Similar Compounds
10-Hydroxydec-2-enoic acid: Another hydroxylated decanoic acid with different reactivity and applications.
10-Hydroxydec-5-en-4-one: A reduced form with a double bond instead of a triple bond.
10-Oxodec-5-YN-4-one: An oxidized form with a ketone group.
Uniqueness
10-Hydroxydec-5-YN-4-one is unique due to the presence of both a hydroxyl group and a triple bond, which confer distinct reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical transformations makes it a valuable compound in synthetic chemistry and research.
特性
CAS番号 |
137649-04-8 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
10-hydroxydec-5-yn-4-one |
InChI |
InChI=1S/C10H16O2/c1-2-7-10(12)8-5-3-4-6-9-11/h11H,2-4,6-7,9H2,1H3 |
InChIキー |
CXQZXSNVPXMWFS-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C#CCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


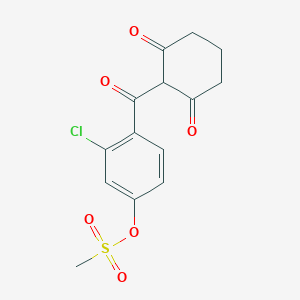
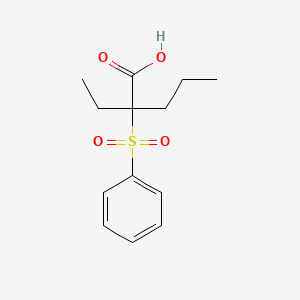
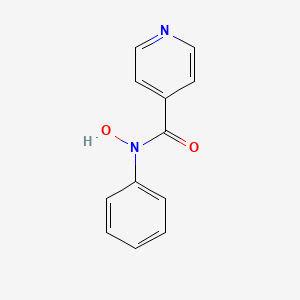
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)
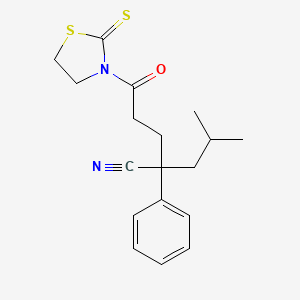

![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
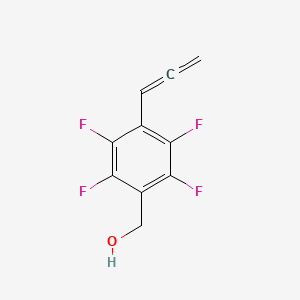
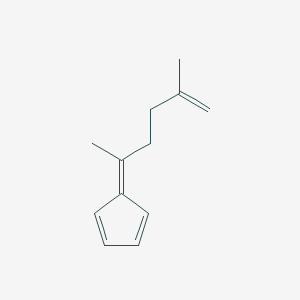
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)




